REACTION_CXSMILES
|
[Br:1]Br.[O:3]=[C:4]1[C:13](C(O)=O)=[CH:12][C:11]2[C:6](=[CH:7][N:8]=[CH:9][CH:10]=2)[NH:5]1>N1C=CC=CC=1>[Br:1][C:13]1[C:4](=[O:3])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[N:8][CH:7]=2
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Name
|
|
Quantity
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0.539 mL
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Type
|
reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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O=C1NC2=CN=CC=C2C=C1C(=O)O
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture stirred at 0° C. for 20 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at room temperature for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The reaction was then heated at 50° C. for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated
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Type
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CUSTOM
|
Details
|
to afford a brown solid
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Type
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CUSTOM
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Details
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This material was partitioned between DCM and saturated aqueous sodium thiosulfate solution
|
Type
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CUSTOM
|
Details
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The aqueous phase was separated
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Type
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EXTRACTION
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Details
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extracted with DCM
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Type
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WASH
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Details
|
The combined organic phases were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to afford a brown solid
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Type
|
CUSTOM
|
Details
|
The resulting material was purified
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Type
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WASH
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Details
|
RediSep 40 g column, gradient elution with 0-10% MeOH in DCM
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C(NC2=CN=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.497 mmol | |
AMOUNT: MASS | 0.562 g | |
YIELD: PERCENTYIELD | 47.5% | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |